

# The Pharmacophore of 5-Bromopyridine-3-Carboxamide: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromonicotinamide

Cat. No.: B182952

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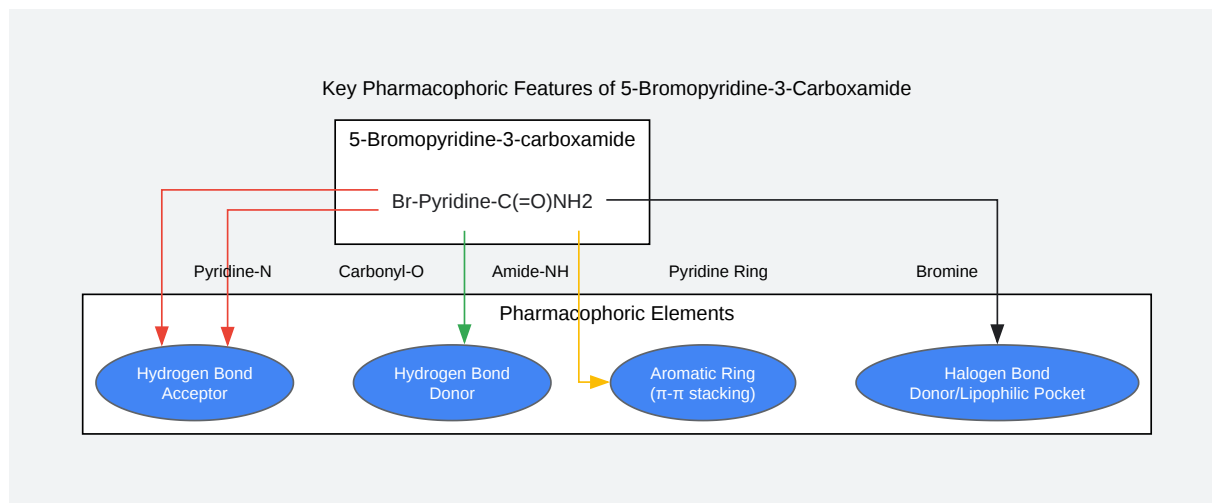
## Introduction

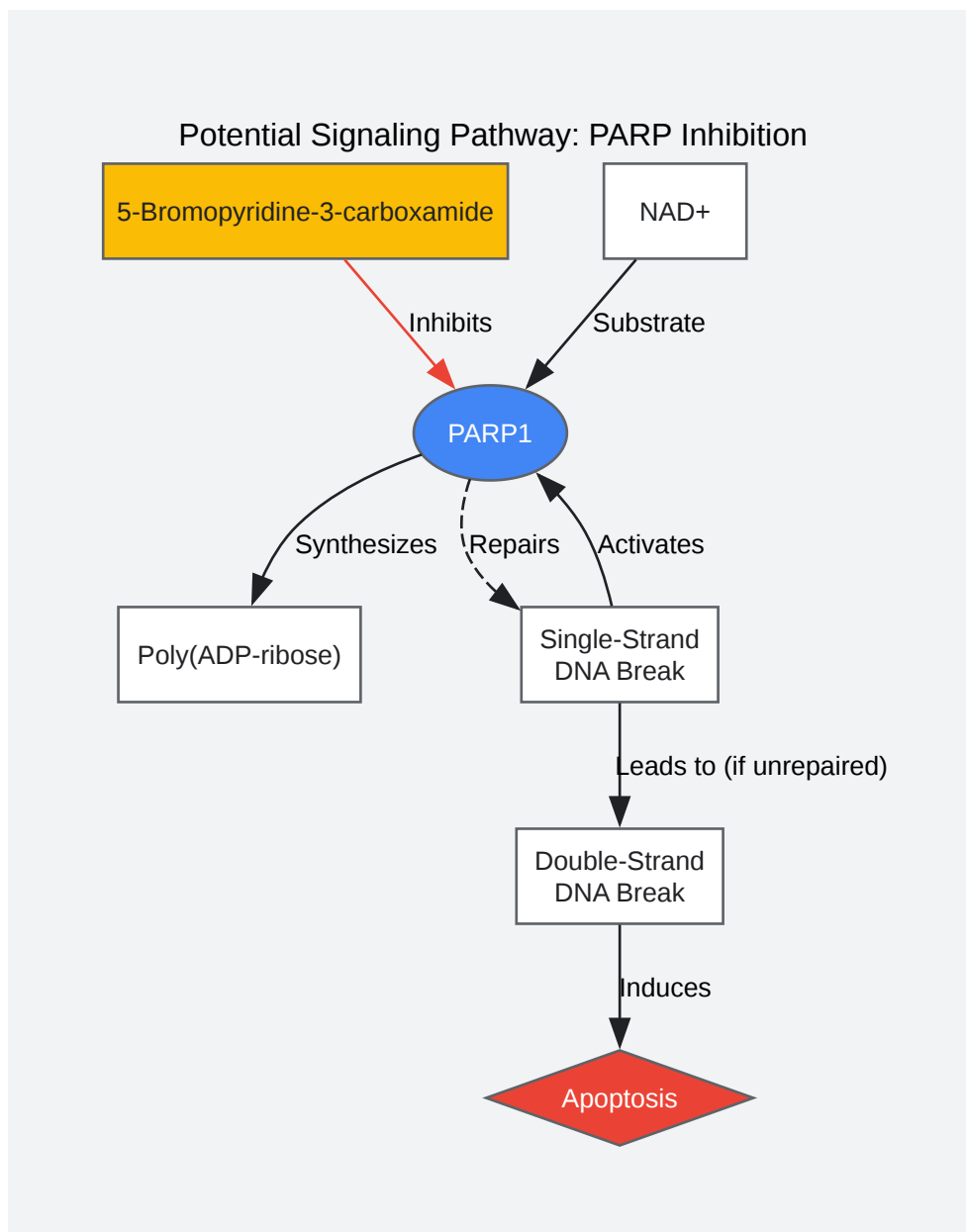
5-Bromopyridine-3-carboxamide, also known as **5-bromonicotinamide**, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its structural motif, featuring a pyridine ring substituted with a bromine atom and a carboxamide group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth exploration of the pharmacophore of 5-bromopyridine-3-carboxamide, detailing its key chemical features, potential biological targets, and the experimental methodologies used for its characterization. The pyridine-3-carboxamide core is a well-established pharmacophore in drug discovery, notably for its role in inhibiting enzymes such as poly(ADP-ribose) polymerase (PARP) and nicotinamide phosphoribosyltransferase (NAMPT), which are critical targets in oncology and other therapeutic areas. The bromine atom at the 5-position offers a strategic vector for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

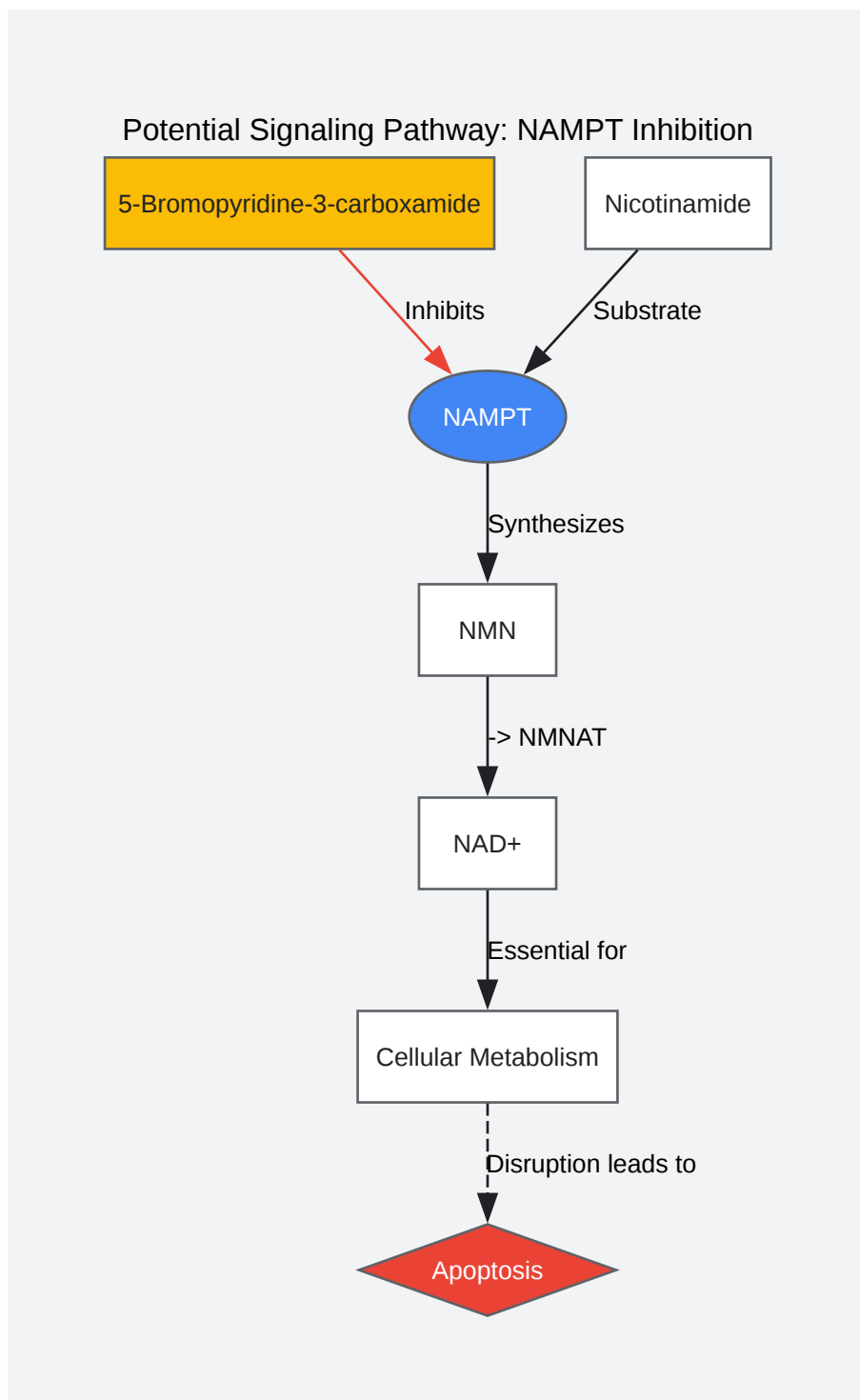
## Core Pharmacophoric Features

The pharmacophore of 5-bromopyridine-3-carboxamide can be deconstructed into three key features that are crucial for its biological activity. The spatial arrangement of these features dictates the molecule's ability to interact with its biological targets.

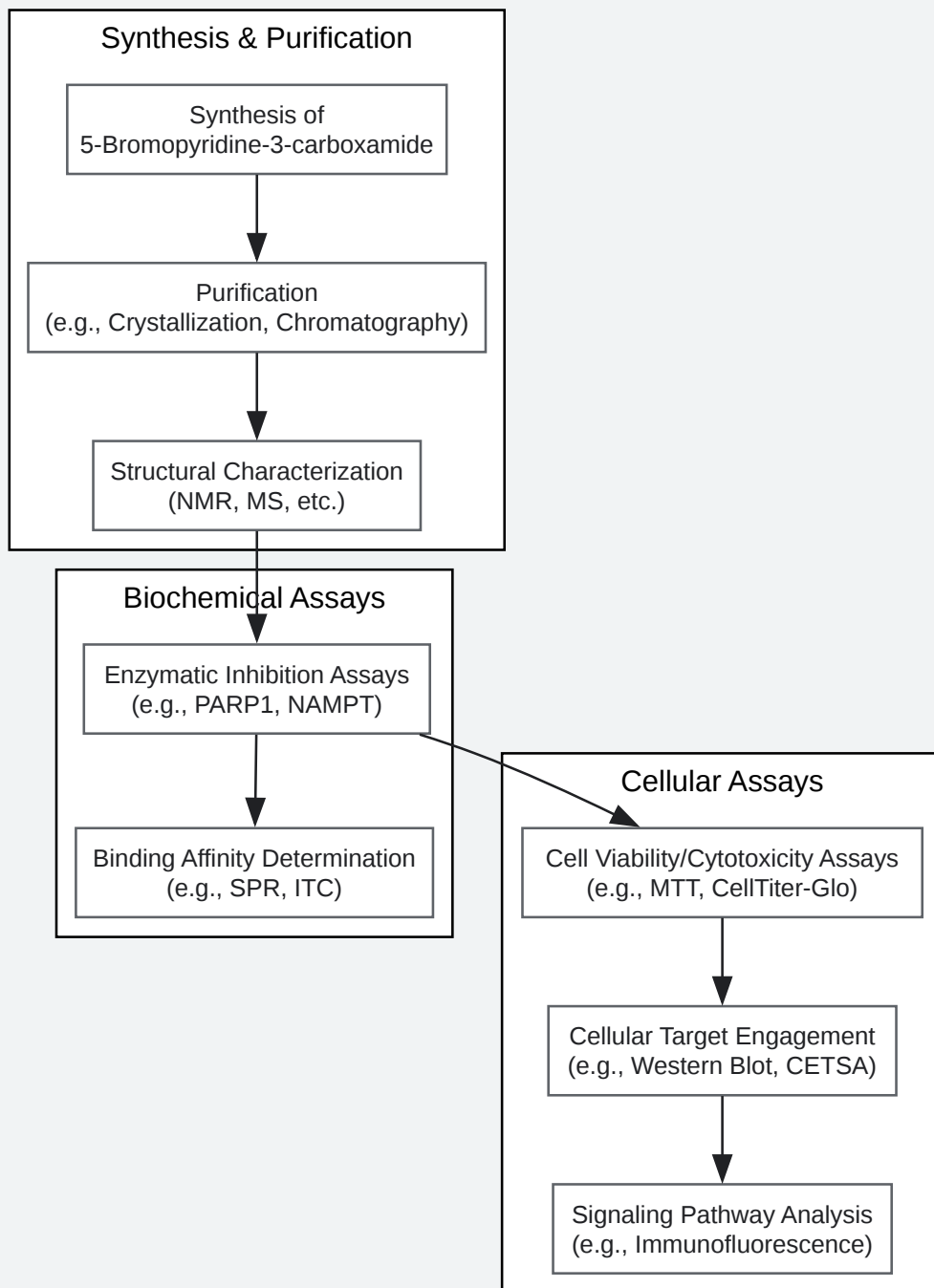
- **Pyridine Ring:** The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common interaction motif in enzyme active sites. The aromatic nature of the ring allows for potential  $\pi$ - $\pi$  stacking interactions with aromatic amino acid residues.
- **Carboxamide Group:** This functional group is a critical component of the pharmacophore, capable of forming multiple hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality is often essential for anchoring the molecule within a binding pocket.
- **Bromine Atom:** The bromine atom at the 5-position is a lipophilic and electron-withdrawing group. It can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromine atom provides a reactive handle for synthetic modifications, such as Suzuki or Stille couplings, to introduce further diversity and modulate the compound's properties.







## General Experimental Workflow for Characterization

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